Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Description
Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 1219181-14-2) is a bicyclic amino acid derivative featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. Its unique structure confers enhanced conformational rigidity, making it valuable in peptide synthesis and drug discovery, particularly for stabilizing secondary structures like β-turns . The compound is synthesized via multi-step routes involving cyclopropanation and Fmoc protection, though detailed synthetic protocols are proprietary. It has been investigated for therapeutic applications, including enzyme inhibition and receptor modulation, though specific biological targets remain under study .
Properties
IUPAC Name |
(1R,2S,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,17-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOGCFAOJIQONJ-LLSQANQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886846-30-6 | |
| Record name | rac-(1R,2S,5S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group with a fluorenylmethyloxycarbonyl (Fmoc) group, followed by the formation of the bicyclic structure through cyclization reactions. The reaction conditions often require the use of strong bases and organic solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles like halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemical Synthesis
Fmoc-trans-ACHC serves as a crucial building block for synthesizing complex molecules. Its bicyclic nature allows for the introduction of structural diversity in peptides, making it particularly useful in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during synthesis, facilitating proper chain growth and enabling the creation of non-natural amino acids that can enhance the properties of peptides.
Key Points:
- Building Block for Peptides: Used to synthesize peptides with enhanced stability and biological activity.
- Structural Diversity: Introduces conformational constraints in peptides, allowing for exploration of structure-function relationships.
Biological Research
In biological research, Fmoc-trans-ACHC is employed to study protein interactions and functions. It acts as a probe to investigate binding sites and mechanisms of various proteins, which is essential for understanding biochemical pathways and developing therapeutic strategies.
Applications:
- Protein Interaction Studies: Investigates how structural modifications influence binding affinity and specificity.
- Peptidomimetics Development: Facilitates the creation of molecules that mimic natural peptides but exhibit improved stability or other desirable characteristics.
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications in drug design and development. Its ability to modulate protein interactions makes it a candidate for creating new pharmaceuticals targeting specific diseases.
Potential Uses:
- Therapeutic Agents: Development of drugs that leverage the unique properties of Fmoc-trans-ACHC to enhance efficacy and reduce side effects.
- Drug Discovery Scaffolds: The bicyclic structure provides a rigid framework for binding to specific biological targets, aiding in the discovery of novel therapeutic agents.
Industrial Applications
In the industrial sector, Fmoc-trans-ACHC is utilized in producing specialized chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the synthesis of fine chemicals.
Industrial Benefits:
- Synthesis Optimization: Industrial production methods are optimized for higher yields and purity using advanced techniques such as high-performance liquid chromatography (HPLC).
- Chemical Manufacturing: Serves as an intermediate in synthesizing more complex chemical entities.
Case Study 1: Peptide Synthesis
A study demonstrated that incorporating Fmoc-trans-ACHC into peptides significantly enhanced their binding affinity to target proteins compared to standard amino acids. This was attributed to the unique steric and electronic properties conferred by the bicyclic structure.
Case Study 2: Drug Development
Research involving Fmoc-trans-ACHC led to the development of a new class of peptidomimetics that showed improved stability in biological systems. These compounds exhibited promising results in preclinical models for treating specific cancers.
Mechanism of Action
The mechanism of action of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The compound binds to particular proteins or enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to desired effects in research or therapeutic applications .
Comparison with Similar Compounds
Azabicyclo[3.2.0] Systems
These are often β-lactam antibiotics (e.g., penicillins) and exhibit distinct biological activity compared to the 3.1.0 system .
Derivatives with Functional Groups
- Applications in kinase inhibition are hypothesized .
- rac-(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride (CAS: 33294-81-4): The hydrochloride salt improves aqueous solubility, facilitating use in formulation studies .
Physicochemical Properties
The non-Fmoc parent compound exhibits a lower molecular weight (~127.14 g/mol) and higher predicted acidity (pKa ~2.38), suggesting greater solubility in polar solvents compared to its Fmoc-protected counterpart .
Commercial Availability and Suppliers
Biological Activity
Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Fmoc-trans-ACHC) is a synthetic compound that has gained attention in biological research, particularly in the fields of proteomics and drug design. Its unique bicyclic structure, characterized by the presence of a fluorene moiety (Fmoc) and a nitrogen atom within the bicyclic framework, contributes to its stability and reactivity, making it a valuable tool in various scientific applications.
Chemical Structure and Properties
- Molecular Formula : C21H19NO4
- Molecular Weight : 349.39 g/mol
The compound's bicyclic structure enhances its rigidity, which can significantly influence the conformation and biological activity of peptides synthesized from it. The Fmoc group serves as a protective moiety during peptide synthesis, allowing for selective reactions that enhance the compound's utility in generating biologically active peptides.
The biological activity of Fmoc-trans-ACHC is primarily attributed to its ability to interact with specific molecular targets, such as proteins and enzymes. This interaction can modulate various biochemical pathways, leading to desired effects in research or therapeutic applications. The compound's rigid structure may restrict conformational flexibility, potentially improving binding affinity to target proteins or receptors.
1. Peptide Synthesis
Fmoc-trans-ACHC is utilized as a non-natural amino acid in peptide synthesis. Its incorporation into peptides can enhance their biological activity due to its structural properties:
- Increased Stability : The rigid bicyclic structure contributes to the overall stability of the peptide.
- Enhanced Binding Affinity : Peptides containing Fmoc-trans-ACHC may exhibit improved interactions with biological targets.
2. Antitumor Activity
Recent studies have explored the potential antitumor properties of compounds related to Fmoc-trans-ACHC. For instance, research on 3-azaspiro[bicyclo[3.1.0]hexane] frameworks has shown promising results in inhibiting tumor cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | HeLa | 15.0 |
| 4e | CT26 | 13.5 |
| 4d | HeLa | 46.8 |
| 4g | CT26 | 24.1 |
These compounds demonstrated significant antiproliferative activity across various cancer cell lines, indicating their potential as therapeutic agents.
The mechanisms by which Fmoc-trans-ACHC and related compounds exert their biological effects include:
- Induction of Apoptosis : Compounds have been shown to increase the population of cells in the SubG1 phase, indicating apoptosis activation.
- Cell Cycle Modulation : Some compounds inhibit growth rates in cancer cells while affecting cell cycle progression.
Study on Antitumor Activity
A study published in September 2022 evaluated several heterocyclic compounds containing spirofused barbiturate and azabicyclo[3.1.0]hexane frameworks for their antitumor properties:
- The most effective compounds showed IC50 values ranging from 4.2 to 24.1 µM across multiple cell lines including K562 (human erythroleukemia), Jurkat (T lymphocyte), HeLa (cervical carcinoma), and CT26 (mouse colon carcinoma).
- Significant morphological changes were observed in treated cells, including alterations in actin filament distribution, suggesting that these compounds not only inhibit proliferation but also affect cellular dynamics.
Q & A
Q. What are the key synthetic routes for preparing Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from bicyclic precursors. Critical steps include:
- Fmoc protection : Introducing the 9-fluorenylmethyloxycarbonyl (Fmoc) group under mild basic conditions (e.g., using NaHCO₃/DMF) to avoid side reactions .
- Stereochemical control : Utilizing chiral catalysts or resolving agents to ensure the trans configuration of the azabicyclo framework .
- Reaction optimization : Temperature (0–25°C), solvent polarity (e.g., THF or DCM), and catalysts (e.g., HATU for coupling) are critical for yield and purity .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., carboxylic acid and Fmoc peaks) .
- HPLC-MS : Reversed-phase HPLC with mass spectrometry detects impurities and quantifies purity (>95% typically required for peptide synthesis) .
- X-ray crystallography : Resolves absolute configuration in crystalline forms .
Q. What are the stability considerations for this compound under storage and reaction conditions?
- Storage : Stable at –20°C in anhydrous DMF or DMSO; sensitive to light and humidity due to the Fmoc group .
- In-solution stability : Degrades above 40°C or in basic media (pH >9), necessitating pH-controlled environments during peptide synthesis .
Advanced Research Questions
Q. How does the rigid azabicyclo[3.1.0]hexane framework influence peptide conformational dynamics?
The bicyclic structure imposes torsional constraints, reducing backbone flexibility and promoting α-helix or β-sheet stabilization in peptides. Computational modeling (e.g., MD simulations) and circular dichroism (CD) are used to study these effects .
Q. What mechanistic insights explain its reactivity in solid-phase peptide synthesis (SPPS)?
- Coupling efficiency : The electron-withdrawing carboxylic acid enhances activation by reagents like DIC/HOBt.
- Racemization mitigation : Low temperatures (4°C) and short coupling times (<2 hrs) minimize epimerization at the α-carbon .
- Side reactions : The tertiary amine in the azabicyclo core may require orthogonal protection (e.g., Boc) to prevent undesired interactions .
Q. How can synthetic protocols be adapted to scale up production without compromising enantiomeric excess?
- Continuous-flow systems : Improve heat/mass transfer for exothermic reactions (e.g., Fmoc deprotection with piperidine) .
- Chiral chromatography : Resolve diastereomers post-synthesis for >99% enantiomeric purity .
- Design of Experiments (DoE) : Optimize parameters like reagent stoichiometry and mixing speed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
